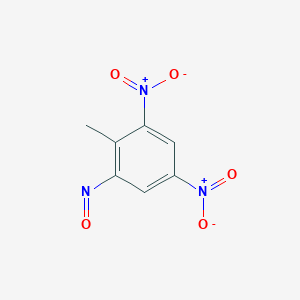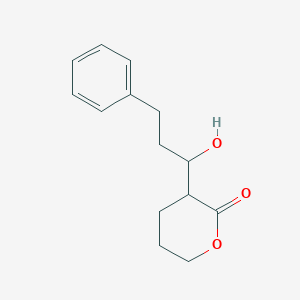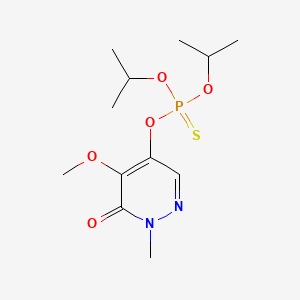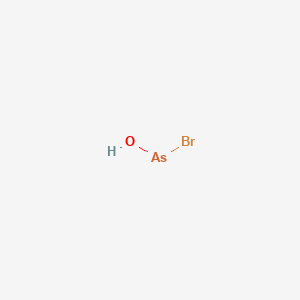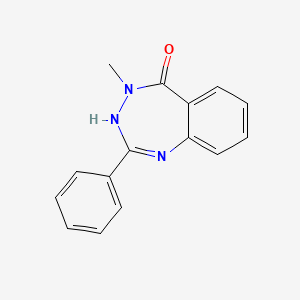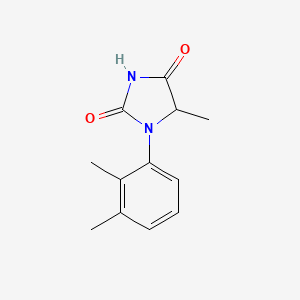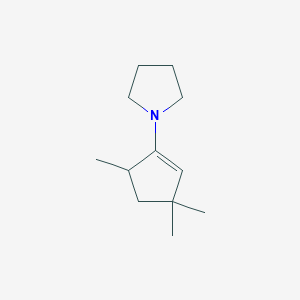![molecular formula C19H26BrNO2 B14600429 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide CAS No. 59033-15-7](/img/structure/B14600429.png)
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a butyl group at the 3-position and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen atom of the pyridinium ring. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Alkylation of Pyridine: The initial step involves the alkylation of pyridine with butyl bromide to form 3-butylpyridine.
Quaternization: The 3-butylpyridine is then reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under quaternization conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the pyridinium ring.
Applications De Recherche Scientifique
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butylpyridine: Lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
1-(2-(3,4-Dimethoxyphenyl)ethyl)pyridinium Bromide: Lacks the butyl group.
Quaternary Ammonium Compounds: Similar in structure but with different alkyl or aryl groups.
Uniqueness
3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide is unique due to the combination of the butyl and 2-(3,4-dimethoxyphenyl)ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
59033-15-7 |
|---|---|
Formule moléculaire |
C19H26BrNO2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C19H26NO2.BrH/c1-4-5-7-17-8-6-12-20(15-17)13-11-16-9-10-18(21-2)19(14-16)22-3;/h6,8-10,12,14-15H,4-5,7,11,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OTKCPAYVGOFOJI-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=C[N+](=CC=C1)CCC2=CC(=C(C=C2)OC)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
